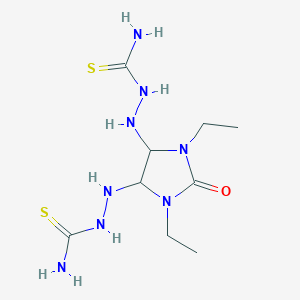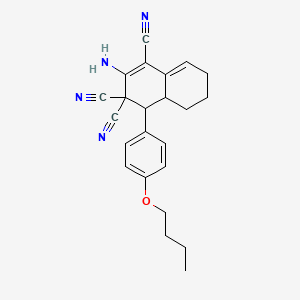![molecular formula C21H20Cl3N7O B11096829 N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11096829.png)
N-(3-chloro-4-methylphenyl)-4-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-1,3,5-triazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone: is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of multiple functional groups, including dichlorobenzaldehyde, chloro-methylaniline, morpholino, and triazine, which contribute to its diverse reactivity and utility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone typically involves a multi-step process. The initial step often includes the condensation of 2,4-dichlorobenzaldehyde with 4-amino-5-mercapto-3-methyl/ethyl-1,2,4-triazole to form a Schiff base ligand . This intermediate is then reacted with 3-chloro-4-methylaniline and morpholine under controlled conditions to yield the final hydrazone product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the nitro groups, converting them to amines.
Substitution: The presence of chlorine atoms makes the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines are typical reagents for substitution reactions.
Major Products:
Oxidation: Formation of 2,4-dichlorobenzoic acid.
Reduction: Conversion to 2,4-dichloroaniline derivatives.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used in the synthesis of bidentate Schiff base ligands, which are important in coordination chemistry for forming metal complexes .
Biology and Medicine: The metal complexes derived from this compound have shown potential as antimicrobial agents . These complexes can inhibit the growth of various bacterial and fungal strains, making them valuable in the development of new antibiotics.
Industry: In the industrial sector, the compound is utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone involves its interaction with biological macromolecules. The compound can form coordination complexes with metal ions, which then interact with cellular components, disrupting essential biological processes. The molecular targets include enzymes and proteins involved in microbial cell wall synthesis and metabolic pathways, leading to the inhibition of microbial growth .
Vergleich Mit ähnlichen Verbindungen
2,4-Dichlorobenzaldehyde: Shares the dichlorobenzaldehyde moiety but lacks the additional functional groups.
3-Chloro-4-Methylaniline: Contains the chloro-methylaniline structure but does not have the triazine and morpholino groups.
Morpholine: A simple heterocyclic amine without the complex aromatic and triazine structures.
Uniqueness: The uniqueness of 2,4-Dichlorobenzaldehyde 1-[4-(3-Chloro-4-Methylanilino)-6-Morpholino-1,3,5-Triazin-2-Yl]Hydrazone lies in its multi-functional structure, which imparts diverse chemical reactivity and potential for forming complex metal coordination compounds. This makes it particularly valuable in fields such as medicinal chemistry and materials science.
Eigenschaften
Molekularformel |
C21H20Cl3N7O |
|---|---|
Molekulargewicht |
492.8 g/mol |
IUPAC-Name |
4-N-(3-chloro-4-methylphenyl)-2-N-[(E)-(2,4-dichlorophenyl)methylideneamino]-6-morpholin-4-yl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H20Cl3N7O/c1-13-2-5-16(11-17(13)23)26-19-27-20(29-21(28-19)31-6-8-32-9-7-31)30-25-12-14-3-4-15(22)10-18(14)24/h2-5,10-12H,6-9H2,1H3,(H2,26,27,28,29,30)/b25-12+ |
InChI-Schlüssel |
INDUAWIQKNQDND-BRJLIKDPSA-N |
Isomerische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)N/N=C/C4=C(C=C(C=C4)Cl)Cl)Cl |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC(=N2)N3CCOCC3)NN=CC4=C(C=C(C=C4)Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 6-bromo-2-{[4-(cyanomethyl)piperazin-1-yl]methyl}-5-hydroxy-1-phenyl-1H-indole-3-carboxylate](/img/structure/B11096746.png)
![Ethyl 2-(3-methoxybenzamido)-5-[(3-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11096748.png)

![4,4'-{Propane-2,2-diylbis[(2,6-dibromobenzene-4,1-diyl)oxy]}bis(3-nitrobenzonitrile)](/img/structure/B11096764.png)
![6-{2-(4-fluorophenyl)-4-hydroxy-3-[(4-methoxyphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}hexanoic acid](/img/structure/B11096766.png)
![(3E)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(3,4-dichlorophenyl)butanamide](/img/structure/B11096780.png)
![2-[(4-bromobenzyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B11096783.png)
![2,4-dibromo-6-[(E)-{2-[(2-bromo-4-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate](/img/structure/B11096787.png)

![4-[(E)-{[4-(ethoxycarbonyl)phenyl]imino}methyl]phenyl 4-methoxybenzoate](/img/structure/B11096795.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(1Z)-1-(biphenyl-4-yl)ethylidene]-5-(3-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11096812.png)
![{(5E)-4-Oxo-2-thioxo-5-[(2E)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-YL}acetic acid](/img/structure/B11096820.png)
![(4E)-4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-1,2-oxazol-5(4H)-one](/img/structure/B11096824.png)
![5-{2-[(4-chlorobenzyl)oxy]phenyl}-4-(3,4-dichlorophenyl)-1,3-diphenyl-4,5-dihydro-1H-1,2,4-triazole](/img/structure/B11096836.png)
